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Compound of Interest

Compound Name: JNJ-28312141

Cat. No.: B608210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-28312141 is a potent, orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-

1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its dual inhibitory action makes it a

valuable tool for investigating the roles of tumor-associated macrophages (TAMs) and

osteoclasts in various cancer models, as well as for studying hematological malignancies

driven by FLT3 mutations.[3] Due to its poor water solubility, proper formulation is critical for

achieving consistent and reliable results in in vivo studies utilizing oral gavage administration.

This document provides detailed application notes and standardized protocols for the

preparation of JNJ-28312141 for oral gavage, utilizing two commonly employed vehicle

formulations: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) and 0.5% (w/v) Hydroxypropyl

Methylcellulose (HPMC).

Physicochemical Properties of JNJ-28312141
A comprehensive understanding of the physicochemical properties of JNJ-28312141 is

essential for accurate dose calculations and formulation preparation. The compound is

available as a free base and a hydrochloride (HCl) salt.
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Property JNJ-28312141 (Free Base) JNJ-28312141 (HCl Salt)

Appearance Solid powder Data not available

Molecular Formula C₂₆H₃₂N₆O₂ C₂₆H₃₃ClN₆O₂

Molecular Weight 460.57 g/mol [1] 497.04 g/mol [2][4]

CAS Number 1149939-55-8[1] 885692-52-4[2]

Solubility
Soluble in DMSO, insoluble in

water.[1]
Data not available

Storage

Short term (days to weeks) at

0-4°C; Long term (months to

years) at -20°C. Store in a dry,

dark place.[1][2]

Short term (days to weeks) at

0-4°C; Long term (months to

years) at -20°C. Store in a dry,

dark place.[2]

Signaling Pathway Inhibition by JNJ-28312141
JNJ-28312141 exerts its biological effects by inhibiting the signaling pathways mediated by

CSF-1R and FLT3. Upon ligand binding (CSF-1 or IL-34 to CSF-1R; FLT3 Ligand to FLT3),

these receptor tyrosine kinases dimerize and autophosphorylate, initiating downstream

signaling cascades that regulate cell proliferation, survival, and differentiation. JNJ-28312141
blocks these initial phosphorylation events, thereby inhibiting the subsequent downstream

signaling.
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Caption: JNJ-28312141 inhibits CSF-1R and FLT3 signaling pathways.

Experimental Protocols
Protocol 1: Preparation of JNJ-28312141 in 20% (w/v)
Hydroxypropyl-β-cyclodextrin (HPβCD)
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This protocol is suitable for achieving a clear solution of JNJ-28312141, which can enhance its

oral bioavailability.

Materials:

JNJ-28312141 (free base or HCl salt)

Hydroxypropyl-β-cyclodextrin (HPβCD)

Sterile, purified water (e.g., Milli-Q or equivalent)

Sterile conical tubes (e.g., 15 mL or 50 mL)

Magnetic stirrer and stir bar

Vortex mixer

Analytical balance

Spatula

Procedure:

Prepare the 20% (w/v) HPβCD Vehicle:

Weigh the required amount of HPβCD. For example, to prepare 10 mL of a 20% solution,

weigh 2 g of HPβCD.

Add the HPβCD to a sterile conical tube.

Add sterile, purified water to bring the total volume to the desired amount (e.g., 10 mL).

Cap the tube and mix thoroughly by vortexing and/or using a magnetic stirrer until the

HPβCD is completely dissolved. The solution should be clear and colorless.

Prepare the JNJ-28312141 Formulation:

Calculate the required amount of JNJ-28312141 based on the desired final concentration

and the total volume of the formulation. Note: Account for the molecular weight difference
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if using the HCl salt versus the free base.

Weigh the calculated amount of JNJ-28312141 powder.

Add the JNJ-28312141 powder directly to the pre-made 20% HPβCD vehicle.

Cap the tube and vortex vigorously for 2-3 minutes.

Place the tube on a magnetic stirrer and stir for at least 30 minutes at room temperature,

or until the compound is fully dissolved. The final formulation should be a clear solution.

Visually inspect the solution for any undissolved particles. If necessary, continue stirring or

gently warm the solution (not exceeding 40°C) to aid dissolution.

Storage and Handling:

It is recommended to prepare the formulation fresh on the day of use.

If short-term storage is necessary, store the formulation at 2-8°C, protected from light.

Before administration, allow the solution to return to room temperature and vortex briefly to

ensure homogeneity.

Protocol 2: Preparation of JNJ-28312141 in 0.5% (w/v)
Hydroxypropyl Methylcellulose (HPMC)
This protocol results in a suspension of JNJ-28312141, which is another common method for

oral gavage of poorly soluble compounds.

Materials:

JNJ-28312141 (free base or HCl salt)

Hydroxypropyl Methylcellulose (HPMC, e.g., 400 cP)

Sterile, purified water (e.g., Milli-Q or equivalent)

Sterile conical tubes (e.g., 15 mL or 50 mL)
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Magnetic stirrer and stir bar

Vortex mixer

Analytical balance

Spatula

Procedure:

Prepare the 0.5% (w/v) HPMC Vehicle:

Weigh the required amount of HPMC. For example, to prepare 10 mL of a 0.5% solution,

weigh 50 mg of HPMC.

Heat approximately one-third of the final volume of sterile, purified water to 70-80°C.

In a sterile conical tube, add the hot water and then slowly add the HPMC powder while

stirring continuously to form a uniform dispersion.

Add the remaining two-thirds of the sterile, purified water (at room temperature or chilled)

to the HPMC dispersion.

Continue to stir the solution on a magnetic stirrer at room temperature or in a cold room

(2-8°C) until a clear, viscous solution is formed. This may take several hours or overnight.

Prepare the JNJ-28312141 Formulation:

Calculate and weigh the required amount of JNJ-28312141 powder.

Add the JNJ-28312141 powder to the pre-made 0.5% HPMC vehicle.

Cap the tube and vortex vigorously for 3-5 minutes to ensure the powder is well-dispersed.

Place the tube on a magnetic stirrer and stir continuously for at least 30 minutes to ensure

a homogenous suspension.

Storage and Handling:
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Prepare the suspension fresh daily.

Due to the nature of a suspension, it is crucial to ensure its homogeneity immediately

before each administration. Vortex the suspension vigorously before drawing each dose.

Experimental Workflow for Oral Gavage Preparation
and Administration
The following diagram illustrates the general workflow for preparing and administering JNJ-
28312141 via oral gavage.
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Caption: Workflow for JNJ-28312141 oral gavage preparation and administration.
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Conclusion
The protocols outlined in this document provide a standardized approach for the preparation of

JNJ-28312141 for oral gavage administration in preclinical research. The choice between the

20% HPβCD solution and the 0.5% HPMC suspension will depend on the specific experimental

requirements and the desired pharmacokinetic profile. Adherence to these detailed protocols

will help ensure the consistency and reproducibility of in vivo studies involving this potent CSF-

1R and FLT3 inhibitor. Researchers should always adhere to institutional guidelines for animal

handling and welfare.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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